2,1,3-Benzoxadiazole, 4,6-dichloro-

Energetic Materials Synthesis Sequential SₙAr Benzofurazan Derivatization

2,1,3‑Benzoxadiazole, 4,6‑dichloro‑ (also referred to as 4,6‑dichlorobenzofurazan) is a halogenated heterocyclic compound with the molecular formula C₆H₂Cl₂N₂O and a molecular weight of 189.00 g·mol⁻¹. It belongs to the benzofurazan class, which is widely employed as a synthetic building block in medicinal chemistry, agrochemical development, and energetic‑materials research.

Molecular Formula C6H2Cl2N2O
Molecular Weight 189.00 g/mol
CAS No. 7116-18-9
Cat. No. B12110040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoxadiazole, 4,6-dichloro-
CAS7116-18-9
Molecular FormulaC6H2Cl2N2O
Molecular Weight189.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NON=C21)Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
InChIKeyUGOWYBDTEJWFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2,1,3-benzoxadiazole (CAS 7116-18-9): Core Identity and Procurement Context


2,1,3‑Benzoxadiazole, 4,6‑dichloro‑ (also referred to as 4,6‑dichlorobenzofurazan) is a halogenated heterocyclic compound with the molecular formula C₆H₂Cl₂N₂O and a molecular weight of 189.00 g·mol⁻¹ . It belongs to the benzofurazan class, which is widely employed as a synthetic building block in medicinal chemistry, agrochemical development, and energetic‑materials research. The presence of two chlorine atoms at the 4‑ and 6‑positions of the benzene ring imparts a distinct electrophilic character and enables sequential nucleophilic aromatic substitution (SₙAr) reactions that are not feasible with many other benzofurazan isomers [1]. This compound is primarily procured as a versatile intermediate rather than as a finished active principle, and its value lies in the controlled reactivity conferred by its unique substitution geometry.

Why Generic Substitution Fails for 4,6‑Dichloro‑2,1,3‑benzoxadiazole in Regioselective Synthesis


Benzofurazan derivatives cannot be freely interchanged because the position and nature of ring substituents dictate the regiochemical outcome of downstream derivatization. For example, 4‑chloro‑7‑nitrobenzofurazan undergoes SₙAr exclusively at the 4‑position, while 5‑chloro‑4‑nitrobenzofurazan exhibits a different reactivity pattern including a documented nitro‑group shift under certain conditions [1]. In contrast, 4,6‑dichloro‑2,1,3‑benzoxadiazole presents two chemically equivalent leaving groups at the 4‑ and 6‑positions, permitting stepwise, sequential substitution with distinct nucleophiles. This geometry is essential for the construction of unsymmetrically disubstituted benzofurazan architectures that cannot be accessed from mono‑ or differently substituted isomers. Substituting an alternative benzofurazan would lead to regioisomeric mixtures, lower yields, or complete failure of the intended synthetic sequence, particularly in multi‑step routes where each substitution step is predicated on the precise activation pattern of the dichloro‑substituted core.

Quantitative Differentiation Evidence for 4,6‑Dichloro‑2,1,3‑benzoxadiazole Versus Closest Analogs


Superior Synthetic Yield in Sequential Azide‑Nitro‑Amino Derivatization Versus Monochloro Analogs

When 4,6‑dichloro‑benzo‑furazan is used as the entry point for a multi‑step sequence—azidation, nitration, and amination—the overall yield to 4,6‑diamino‑5,7‑dinitro‑benzo‑furazan (F1) reaches 30–40% over seven steps (including subsequent transformations), a marked improvement over previous routes that failed to produce isolable F1 when starting from other dichloro‑dinitro‑benzofurazan intermediates [1]. In contrast, direct amination of 4,6‑dichloro‑5,7‑dinitro‑benzo‑furazan did not yield enough F1 to be isolated and purified, demonstrating that the 4,6‑dichloro starting material enables an azide‑first pathway that circumvents the problematic nitro‑first sequence [1].

Energetic Materials Synthesis Sequential SₙAr Benzofurazan Derivatization

Regioselectivity Advantage: Two Equivalent Leaving Groups Enable Sequential Disubstitution Not Possible with 4‑Chloro‑7‑nitrobenzofurazan

In carbon–carbon coupling reactions with sym‑triaminobenzene derivatives, 4‑chloro‑7‑nitrobenzofurazan reacts at the 4‑position to give the substitution product, but the 7‑nitro group remains inert under the same conditions, yielding a single regioisomer [1]. 4,6‑Dichloro‑2,1,3‑benzoxadiazole, by contrast, possesses two chemically equivalent chlorine substituents that can be displaced in a controlled, stepwise manner, allowing the sequential introduction of two different nucleophiles at the 4‑ and 6‑positions. This regiochemical equivalence is a structural feature not shared by any mono‑chloro‑nitro‑ or asymmetrically substituted benzofurazan, making the 4,6‑dichloro compound the sole viable precursor for symmetrically or sequentially disubstituted benzofurazans without protecting‑group strategies.

Regioselective SₙAr Donor‑Acceptor Architectures Benzofurazan Coupling

Validated Precursor for Energetic Material Decomposition Standards Uniquely Enabled by 4,6‑Dichloro Geometry

The compound 4,6‑dichloro‑benzo‑furazan is the validated starting material for the synthesis of 4,6‑diamino‑5,7‑dinitro‑benzo‑furazan (F1), which has eluded complete characterization for nearly 50 years and is an essential analytical standard for modeling the decomposition behavior of the insensitive high explosive TATB [1]. The F1 product obtained via this route was fully characterized by single‑crystal X‑ray diffraction (P2₁/c space group; a = 12.8145 Å, b = 22.8684 Å, c = 37.0376 Å; β = 91.3700°) and differential scanning calorimetry (mp 308.7°C; decomposition 310.3°C at 10°C·min⁻¹), providing the first reliable reference data for this critical decomposition product [1]. No alternative benzofurazan precursor has been demonstrated to yield analytically pure F1 suitable for X‑ray structural determination.

Energetic Materials Characterization TATB Decomposition Analytical Reference Standards

Differentiation from 4,6‑Dichlorobenzofuroxan (N‑Oxide): Control of Oxidation State Critical for Downstream Reactivity

The non‑oxidized benzofurazan core of 4,6‑dichloro‑2,1,3‑benzoxadiazole (MW 189.00 g·mol⁻¹) is structurally distinct from the N‑oxide analog 4,6‑dichlorobenzofuroxan (CAS 15944‑77‑1; MW 205.00 g·mol⁻¹). In the synthesis of F1, the use of the benzofurazan (non‑oxide) form is essential because the benzofuroxan N‑oxide undergoes spontaneous or amine‑mediated reduction to the benzofurazan in an uncontrolled manner, which can alter the reaction outcome and complicate purification . The non‑oxidized starting material avoids this redox ambiguity entirely, ensuring that each synthetic step proceeds through a defined, reproducible pathway.

Benzofurazan vs. Benzofuroxan Redox Control Synthetic Intermediate Selection

High‑Value Application Scenarios for 4,6‑Dichloro‑2,1,3‑benzoxadiazole Based on Differential Evidence


Synthesis of Energetic Material Decomposition Standards for TATB Safety Modeling

This compound is the essential starting material for preparing 4,6‑diamino‑5,7‑dinitro‑benzo‑furazan (F1), the primary decomposition product of the insensitive high explosive TATB. F1 had resisted complete characterization for nearly 50 years until the 4,6‑dichloro‑benzo‑furazan route was developed, delivering analytically pure product in 30–40% overall yield for the first time and enabling single‑crystal X‑ray structure determination and DSC thermal profiling (mp 308.7°C; decomposition 310.3°C) [1]. Laboratories supporting TATB safety‑margin calculations must source this intermediate for reference‑standard preparation.

Construction of Unsymmetrical Donor–Acceptor Benzofurazan Architectures via Sequential SₙAr

The two equivalent 4‑ and 6‑chlorine substituents permit sequential nucleophilic aromatic substitution with different nucleophiles, enabling the controlled assembly of push–pull fluorophores and conjugated donor–acceptor systems [1]. This cannot be achieved with mono‑chloro‑nitrobenzofurazans, which offer only one reactive site. The 4,6‑dichloro scaffold is therefore the building block of choice for designing new benzofurazan‑based optical materials and fluorogenic probes where precise control of the donor–acceptor substitution pattern is required.

Controlled Derivatization for Medicinal Chemistry Library Synthesis Without Redox Ambiguity

In medicinal chemistry campaigns exploring benzofurazan pharmacophores, the non‑oxide 4,6‑dichloro‑2,1,3‑benzoxadiazole provides a defined oxidation state that avoids the uncontrolled N‑oxide reduction documented for 4,6‑dichlorobenzofuroxan [1]. This is critical for high‑throughput library synthesis where batch‑to‑batch reproducibility is paramount. The compound serves as a common intermediate for introducing amine, alkoxy, or thio substituents at either or both chlorine positions, enabling diverse SAR exploration.

Nitration Precursor for Chloronitrobenzofurazan Energetic and Antimicrobial Agents

4,6‑Dichloro‑2,1,3‑benzoxadiazole is the direct nitration substrate for preparing 4,6‑dichloro‑5‑nitro‑ and 4,6‑dichloro‑5,7‑dinitro‑benzofurazans, which are key intermediates in energetic material research and have been evaluated for fungicidal activity [1]. The specific 4,6‑dichloro pattern directs nitration to the 5‑ and 7‑positions, whereas other benzofurazan isomers would yield different nitration regioisomers. Researchers developing nitrated benzofurazans for energetic or agrochemical applications must select this substitution pattern at the procurement stage to ensure correct downstream nitration regiochemistry.

Quote Request

Request a Quote for 2,1,3-Benzoxadiazole, 4,6-dichloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.